

# Electron configuration of cobalt in Co(acac)2

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Compound of Interest

Compound Name: Cobalt(II) acetylacetonate

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# Oxidation State and Electron Count of Cobalt

In bis(acetylacetonato)cobalt(II), the cobalt atom is in the +2 oxidation state. The acetylacetonate (acac) ligand is the conjugate base of acetylacetone, carrying a -1 charge. To maintain charge neutrality in the Co(acac)<sub>2</sub> complex, the cobalt ion must possess a +2 charge.

A neutral cobalt atom has the electron configuration [Ar] 3d<sup>7</sup> 4s<sup>2</sup>. Upon ionization to Co(II), it loses the two 4s electrons, resulting in an electron configuration of [Ar] 3d<sup>7</sup>. Therefore, the Co(II) ion is a d<sup>7</sup> metal center.

# **Coordination Geometry and Ligand Field Theory**

The coordination geometry of the cobalt ion in Co(acac)<sub>2</sub> is not fixed and depends on the physical state and the solvent.

- Solid State: In its anhydrous form, Co(acac)<sub>2</sub> exists as a tetramer, [Co(acac)<sub>2</sub>]<sub>4</sub>, in which each cobalt ion is in a distorted octahedral environment.
- Coordinating Solvents: In the presence of coordinating solvents such as water or ethanol, monomeric, six-coordinate octahedral complexes like diaquabis(acetylacetonato)cobalt(II), [Co(acac)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>], are formed.[1]
- Non-coordinating Solvents: In dilute non-coordinating solvents, a tetrahedral geometry is favored. At higher concentrations, it can form octahedral oligomers.



The electron configuration of the  $d^7$  Co(II) ion is best understood using Ligand Field Theory, which describes the splitting of the d-orbitals in the presence of a ligand field.

# **Octahedral Geometry**

In an octahedral ligand field, the five d-orbitals split into two sets of different energies: a lower-energy triply degenerate  $t_2g$  set (dxy, dxz, dyz) and a higher-energy doubly degenerate eg set (dx²-y², dz²).

For a  $d^7$  ion like Co(II), there are two possible electron configurations depending on the magnitude of the ligand field splitting energy ( $\Delta$ o) and the spin-pairing energy (P):

- High-Spin: If  $\Delta o < P$ , the electrons will occupy the higher energy eg orbitals before pairing in the t<sub>2</sub>g orbitals. This results in the maximum number of unpaired electrons.
- Low-Spin: If Δo > P, the electrons will pair up in the lower energy t₂g orbitals before occupying the eg orbitals.

Magnetic susceptibility measurements for octahedral Co(II) complexes consistently show magnetic moments in the range of 4.7 to 5.2 Bohr magnetons (B.M.).[3] This is significantly higher than the spin-only value for one unpaired electron (1.73 B.M.) and is indicative of three unpaired electrons, confirming a high-spin configuration.

The high-spin electron configuration for an octahedral  $d^7$  ion is  $t_2g^5$  eg<sup>2</sup>.

# **Tetrahedral Geometry**

In a tetrahedral ligand field, the d-orbital splitting is inverted compared to the octahedral case. The orbitals split into a lower-energy doubly degenerate e set and a higher-energy triply degenerate  $t_2$  set. The splitting energy in a tetrahedral field ( $\Delta t$ ) is significantly smaller than in an octahedral field ( $\Delta t \approx 4/9 \Delta o$ ).

Due to the small splitting energy, tetrahedral complexes are almost always high-spin, as the energy required to pair electrons is much greater than the energy required to promote them to the higher t<sub>2</sub> orbitals.

The high-spin electron configuration for a tetrahedral  $d^7$  ion is  $e^4 t_2^3$ .



# **Data Presentation**

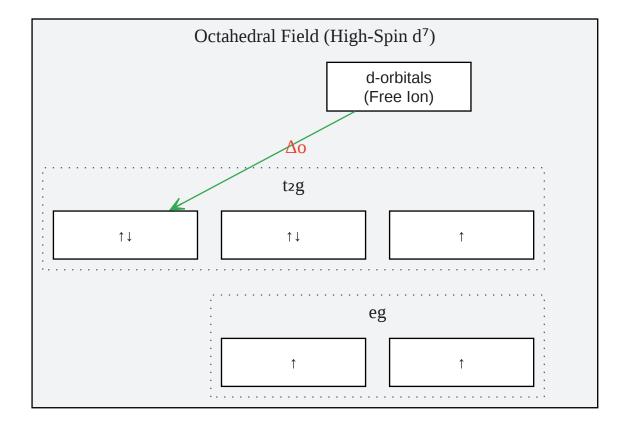
The following table summarizes the key quantitative data related to the electron configuration of Co(II) in different geometries.

Property	Octahedral Co(II)	Tetrahedral Co(II)
d-Electron Count	d <sup>7</sup>	d <sup>7</sup>
Spin State	High-Spin	High-Spin
Electron Configuration	t₂g⁵ eg²	e <sup>4</sup> t <sub>2</sub> <sup>3</sup>
Number of Unpaired Electrons	3	3
Spin-Only Magnetic Moment (µs)	3.87 B.M.	3.87 B.M.
Observed Magnetic Moment (µeff)	4.7 - 5.2 B.M.[3]	4.3 - 4.7 B.M.[3]

# **Mandatory Visualization**

The following diagrams, generated using the DOT language, illustrate the d-orbital splitting and electron filling for high-spin Co(II) in both octahedral and tetrahedral ligand fields.

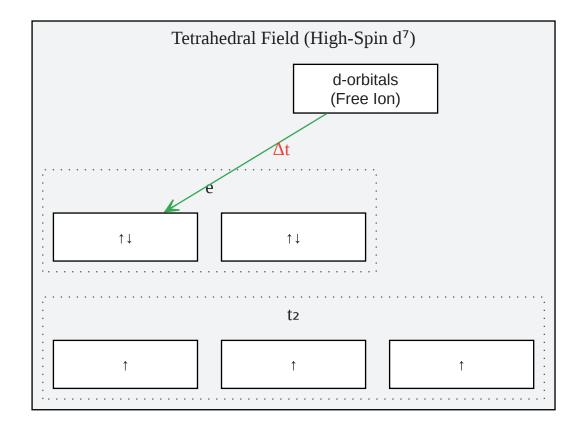




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Caption: d-orbital splitting for high-spin Co(II) in an octahedral field.





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Caption: d-orbital splitting for high-spin Co(II) in a tetrahedral field.

# Experimental Protocols Synthesis of Diaquabis(acetylacetonato)cobalt(II), [Co(acac)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>]

This protocol describes a common laboratory synthesis of the octahedral adduct of Co(acac)2.

#### Materials:

- Cobalt(II) chloride hexahydrate (CoCl<sub>2</sub>·6H<sub>2</sub>O)
- Acetylacetone (acacH)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Deionized water



Ethanol

#### Procedure:

- Dissolve a specific amount of CoCl<sub>2</sub>·6H<sub>2</sub>O in deionized water in a beaker with stirring.
- In a separate beaker, dissolve a stoichiometric amount of Na<sub>2</sub>CO<sub>3</sub> in deionized water.
- Slowly add the sodium carbonate solution to the cobalt chloride solution with continuous stirring. A precipitate of cobalt(II) carbonate will form.
- Isolate the cobalt(II) carbonate precipitate by vacuum filtration and wash it with deionized water.
- Transfer the moist cobalt(II) carbonate precipitate to a round-bottom flask.
- Add a stoichiometric amount of acetylacetone and a suitable volume of ethanol to the flask.
- Heat the mixture under reflux with stirring for approximately one hour. The color of the solution should change, indicating the formation of the complex.
- After reflux, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
- Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

# Determination of Magnetic Susceptibility by the Evans Method (NMR Spectroscopy)

The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution, from which the number of unpaired electrons can be calculated.[4]

#### Materials:

• A sample of the cobalt complex (e.g., Co(acac)<sub>2</sub>)



- An appropriate deuterated solvent (e.g., CDCl<sub>3</sub>)
- A reference compound (e.g., tetramethylsilane, TMS)
- A coaxial NMR tube (an inner and an outer tube)

#### Procedure:

- Prepare a solution of the paramagnetic cobalt complex in the deuterated solvent of a precisely known concentration.
- Prepare a reference solution containing the same deuterated solvent and a small amount of the reference compound (e.g., TMS).
- Place the reference solution in the inner tube of the coaxial NMR tube.
- Place the solution of the paramagnetic complex in the outer tube.
- Acquire the ¹H NMR spectrum of the sample. The spectrum will show two signals for the
  reference compound, one from the inner tube and one from the outer tube, shifted due to the
  presence of the paramagnetic species.
- Measure the difference in the chemical shifts ( $\Delta\delta$ ) of the reference signals in Hertz (Hz).
- Calculate the mass magnetic susceptibility (χg) and the molar magnetic susceptibility (χM)
  using the appropriate equations, which take into account the frequency of the NMR
  spectrometer, the temperature, and the concentration of the sample.
- Correct the molar magnetic susceptibility for the diamagnetism of the ligands and the metal ion to obtain the paramagnetic molar susceptibility (χ'M).
- Calculate the effective magnetic moment ( $\mu$ eff) using the equation:  $\mu$ eff = 2.828 ( $\chi$ 'M \* T)<sup>1</sup>/<sup>2</sup>, where T is the absolute temperature.
- The number of unpaired electrons (n) can be estimated from the spin-only magnetic moment formula:  $\mu s = [n(n+2)]^{1/2}$ . By comparing the experimental  $\mu$ eff with the calculated  $\mu$ s, the number of unpaired electrons can be determined.



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